Dinophysistoxin 2 is a natural product found in Mizuhopecten yessoensis and Dinophysis acuta with data available.
Dinophysistoxin 2
CAS No.: 139933-46-3
VCID: VC0000113
Molecular Formula: C44H68O13
Molecular Weight: 805.015
* For research use only. Not for human or veterinary use.

Description |
Dinophysistoxin 2 (DTX2) is a lipophilic toxin produced by certain marine dinoflagellates. It is a structural analogue of okadaic acid (OA), differing by the position of a methyl group, which is located at C35 in DTX2 instead of C31 in OA . DTX2 accumulates in shellfish and is known to cause diarrhetic shellfish poisoning (DSP), a condition characterized by gastrointestinal symptoms such as diarrhea, nausea, and vomiting . Toxicity and Mechanism of ActionDTX2 is less toxic than OA, with studies indicating it has about half the affinity for protein phosphatase 2A (PP2A), a key enzyme involved in cellular signaling pathways . The reduced toxicity of DTX2 is attributed to its axial 35-methyl group, which causes unfavorable interactions in the PP2A binding site, leading to a lower binding affinity compared to OA and dinophysistoxin-1 (DTX1) . Toxicity Data
Note: The LD50 values for DTX2 and OA are based on different studies and methods, but they generally indicate that OA is more toxic than DTX2 . Relative ToxicityThe relative toxicity of DTX2 compared to OA is about 0.6, meaning DTX2 is approximately half as toxic as OA . This relative toxicity factor is crucial for risk assessments and setting safety limits for shellfish consumption. Research FindingsRecent studies have focused on understanding the structural basis for the reduced toxicity of DTX2. NMR and X-ray crystallography studies have shown that the axial 35-methyl group in DTX2 disrupts the binding to PP2A, reducing its affinity and thus its toxicity compared to OA and DTX1 . |
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CAS No. | 139933-46-3 | |||||||||
Product Name | Dinophysistoxin 2 | |||||||||
Molecular Formula | C44H68O13 | |||||||||
Molecular Weight | 805.015 | |||||||||
IUPAC Name | (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,6R,11R)-11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid | |||||||||
Standard InChI | InChI=1S/C44H68O13/c1-25-21-35(56-44(23-25)36(46)14-13-31(54-44)24-41(6,50)40(48)49)26(2)11-12-30-15-18-42(53-30)19-16-34-39(57-42)37(47)29(5)38(52-34)32(45)22-27(3)33-10-7-17-43(55-33)28(4)9-8-20-51-43/h11-12,23,26-28,30-39,45-47,50H,5,7-10,13-22,24H2,1-4,6H3,(H,48,49)/b12-11+/t26-,27+,28-,30+,31+,32+,33+,34-,35+,36-,37-,38+,39-,41-,42-,43-,44-/m1/s1 | |||||||||
Standard InChIKey | BRFKTXCAUCYQBT-KIXJXINUSA-N | |||||||||
SMILES | CC1CCCOC12CCCC(O2)C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |||||||||
PubChem Compound | 91800179 | |||||||||
Last Modified | Jul 19 2023 |
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